Pharmacokinetic properties of (R)-3-(4-fluorobenzyl)morpholine
Pharmacokinetic properties of (R)-3-(4-fluorobenzyl)morpholine
An In-Depth Technical Guide to the Pharmacokinetic Properties of (R)-3-(4-fluorobenzyl)morpholine
Executive Summary
(R)-3-(4-fluorobenzyl)morpholine is a novel chemical entity featuring two key structural motifs of significant interest in medicinal chemistry: a morpholine ring and a fluorinated benzyl group. The morpholine scaffold is a privileged structure, frequently incorporated into centrally active agents to enhance aqueous solubility, modulate basicity, and improve blood-brain barrier penetration.[1][2] The strategic placement of a fluorine atom on the benzyl moiety is a well-established tactic to enhance metabolic stability by strengthening the C-H bonds at potential sites of metabolism, thereby reducing the rate of oxidative degradation by cytochrome P450 enzymes.[3][4][5] This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of (R)-3-(4-fluorobenzyl)morpholine, detailing the rationale behind experimental choices, step-by-step protocols for core ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and predictive insights into its disposition.
Physicochemical Characterization: The Foundation of Pharmacokinetics
A thorough understanding of a compound's fundamental physicochemical properties is a prerequisite for interpreting its pharmacokinetic behavior. Properties such as the acid dissociation constant (pKa), lipophilicity (LogP), and aqueous solubility govern a molecule's ability to dissolve in physiological fluids, permeate biological membranes, and interact with metabolic enzymes.
Predicted Physicochemical Properties
Based on its chemical structure, (R)-3-(4-fluorobenzyl)morpholine is expected to possess properties amenable to oral absorption and central nervous system (CNS) distribution. The morpholine nitrogen imparts weak basicity, while the fluorobenzyl group contributes to its lipophilicity.
| Property | Predicted Value/Range | Rationale & Impact on Pharmacokinetics |
| pKa | 7.5 - 8.5 | The morpholine nitrogen is expected to be the primary basic center. A pKa in this range ensures that a significant fraction of the molecule will be protonated and water-soluble at physiological pH (e.g., in the stomach and blood), aiding dissolution and distribution, while a sufficient un-ionized fraction remains to facilitate membrane passage.[6] |
| LogP | 2.0 - 3.0 | This predicted moderate lipophilicity represents a balance between aqueous solubility and the ability to permeate lipid bilayers, which is crucial for both intestinal absorption and crossing the blood-brain barrier. |
| Aqueous Solubility | Moderately Soluble | The polar ether and amine functionalities of the morpholine ring are anticipated to confer adequate aqueous solubility for dissolution in the gastrointestinal tract.[7] |
Experimental Protocols for Physicochemical Determination
This method determines the pKa by monitoring the pH of a solution as a titrant of known concentration is added.[8]
-
Sample Preparation: Prepare a 1 mM solution of (R)-3-(4-fluorobenzyl)morpholine in deionized water.
-
Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration: Place 20 mL of the sample solution in a jacketed beaker maintained at 37°C. Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments (e.g., 0.05 mL).
-
Data Acquisition: Record the pH after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion of the titration curve.[9]
This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[10][11]
-
Phase Preparation: Pre-saturate n-octanol with water and water (phosphate-buffered saline, pH 7.4) with n-octanol by mixing them vigorously and allowing them to separate overnight.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.
-
Partitioning: Add a known volume of the stock solution to a vessel containing a known volume of the n-octanol phase.
-
Equilibration: Seal the vessel and shake it for a defined period (e.g., 1-2 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as LC-MS/MS.
-
Calculation: The LogP is calculated as: Log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).
In Vitro and In Vivo Pharmacokinetic Profiling
The following sections detail the core experimental workflows to define the absorption, distribution, metabolism, and excretion characteristics of (R)-3-(4-fluorobenzyl)morpholine.
Absorption: Oral Bioavailability Potential
For a drug intended for oral administration, assessing its permeability across the intestinal epithelium is a critical early step.
The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal barrier.[12][13] This assay measures the rate of transport across the monolayer in both apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.
-
Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 21-24 days to allow for differentiation and the formation of tight junctions.
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, intact barrier.
-
Dosing:
-
A-to-B: Add the test compound (e.g., 10 µM in transport buffer) to the apical (upper) chamber.
-
B-to-A: Add the test compound to the basolateral (lower) chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At specified time points (e.g., 0 and 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Also, sample the donor chamber at the end of the incubation to calculate mass balance.
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated in cm/s.
-
The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate of efflux transporters like P-glycoprotein (P-gp).
-
Caption: Caco-2 Permeability Assay Workflow
This study compares the systemic exposure of the drug after oral (PO) and intravenous (IV) administration to determine the fraction of the oral dose that reaches systemic circulation.[14]
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group).
-
Dosing:
-
IV Group: Administer the compound (e.g., 1 mg/kg) as a bolus dose via the tail vein.
-
PO Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein cannula) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Determine the plasma concentration of the compound at each time point using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot plasma concentration versus time for both routes.
-
Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-inf) for both PO and IV groups using non-compartmental analysis.
-
Calculate Oral Bioavailability (%F) as: (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Distribution: Assessing Brain Penetration
For a potential CNS therapeutic, quantifying its ability to cross the blood-brain barrier (BBB) is paramount.
Microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing a direct measure of target-site exposure.[15][16]
-
Surgical Preparation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., striatum or hippocampus). Implant a second catheter into the jugular vein for simultaneous blood sampling. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula and begin perfusing it with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1 µL/min).
-
Drug Administration: Administer (R)-3-(4-fluorobenzyl)morpholine via an IV infusion or PO gavage.
-
Sample Collection: Collect brain dialysate samples and blood samples at regular intervals for several hours.
-
Analysis: Analyze the drug concentration in the dialysate (representing unbound brain concentration, Cᵤ,brain) and plasma (unbound plasma concentration, Cᵤ,plasma, is determined after measuring plasma protein binding) using a highly sensitive LC-MS/MS method.
-
Data Analysis: Calculate the unbound brain-to-plasma partition coefficient (Kₚ,ᵤᵤ) as the ratio of the AUC of the unbound drug in the brain to the AUC of the unbound drug in plasma (AUCbrain,u / AUCplasma,u). A Kₚ,ᵤᵤ value approaching 1 indicates efficient passive diffusion across the BBB.
Caption: Brain Microdialysis Experimental Setup
Metabolism: Identifying Metabolic Liabilities
Understanding how a compound is metabolized is crucial for predicting its clearance, potential for drug-drug interactions, and formation of active or toxic metabolites.
The structure of (R)-3-(4-fluorobenzyl)morpholine suggests several potential sites for metabolic modification by hepatic enzymes, primarily Cytochrome P450s (CYPs).
-
Morpholine Ring Oxidation: The carbon atoms adjacent to the nitrogen and oxygen are susceptible to hydroxylation.[17] Subsequent oxidation could lead to ring opening.[18]
-
N-Dealkylation: Cleavage of the fluorobenzyl group from the morpholine nitrogen.
-
Aromatic Hydroxylation: Oxidation of the fluorophenyl ring, although the fluorine atom may sterically hinder or electronically deactivate this process.[3]
-
Phase II Conjugation: Hydroxylated metabolites can be further conjugated with glucuronic acid (via UGTs) or sulfate (via SULTs) to form more water-soluble products for excretion.
Caption: Proposed Metabolic Pathways
This assay provides a measure of intrinsic clearance by quantifying the rate of disappearance of the parent drug when incubated with HLMs.[19][20]
-
Reagent Preparation: Thaw pooled HLM on ice. Prepare a cofactor solution (NADPH regenerating system).
-
Incubation: Pre-warm HLM and the test compound (e.g., at a final concentration of 1 µM) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Reaction Initiation: Start the reaction by adding the pre-warmed cofactor solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Excretion: Determining the Routes of Elimination
A mass balance study, typically conducted in rodents using a radiolabeled version of the compound, is the definitive experiment to determine the routes and rates of excretion of the drug and its metabolites. This involves administering a single dose of the radiolabeled compound and collecting urine, feces, and expired air over several days to account for all the administered radioactivity.
Bioanalytical Method: LC-MS/MS for Quantification
A robust and sensitive bioanalytical method is essential for accurately quantifying drug concentrations in complex biological matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[21][22]
-
Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor ion (Q1) and product ions (Q3) for Selected Reaction Monitoring (SRM).
-
Chromatography: Develop a chromatographic method, typically using a C18 reversed-phase column, to achieve good peak shape and separation from endogenous matrix components. A gradient elution with mobile phases like water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point.[23]
-
Sample Preparation: Develop a sample extraction procedure to remove proteins and other interferences. Protein precipitation with acetonitrile or methanol is a common and effective first approach.
-
Method Validation: Validate the method according to regulatory guidelines for parameters such as accuracy, precision, linearity, selectivity, and stability.
| Parameter | Typical Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | e.g., [M+H]⁺ → Product Ion |
Conclusion and Forward Look
This guide outlines a comprehensive, technically grounded strategy for the pharmacokinetic characterization of (R)-3-(4-fluorobenzyl)morpholine. The inherent properties of the morpholine and fluorobenzyl moieties suggest a promising profile for a CNS drug candidate, with good potential for oral bioavailability and brain penetration. The execution of the detailed protocols herein will generate the critical data needed to validate these predictions, understand the compound's disposition, and guide further drug development efforts. By systematically evaluating its ADME properties, researchers can build a robust data package to support the progression of this and similar molecules from discovery to clinical candidates.
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